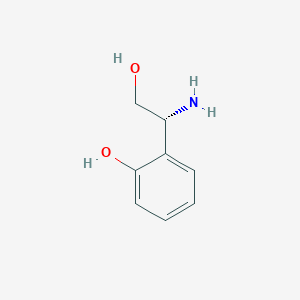![molecular formula C11H8ClN3 B13056111 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13056111.png)
6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Méthodes De Préparation
The synthesis of 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of organic materials and natural products.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and interfere with cellular processes. the exact mechanisms are not fully understood and require further research .
Comparaison Avec Des Composés Similaires
6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be compared with other similar compounds in the pyrrolopyrazine family, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrido[2,3-b]pyrazine: Used in the development of full-color fluorescent materials for high-performance organic light-emitting diodes
These compounds share similar structural features but exhibit unique properties and applications, highlighting the versatility and potential of the pyrrolopyrazine scaffold .
Propriétés
Formule moléculaire |
C11H8ClN3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
7-chloro-12-methyl-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C11H8ClN3/c1-7-5-9-11(13-6-7)14-10(12)8-3-2-4-15(8)9/h2-6H,1H3 |
Clé InChI |
MBIDCHPRPXAASI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C1)N=C(C3=CC=CN32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


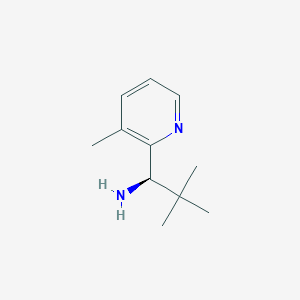
![(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B13056032.png)
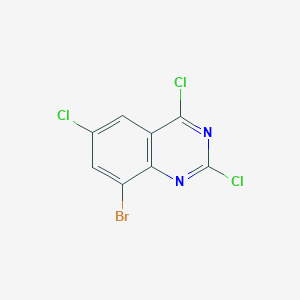

![1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13056057.png)

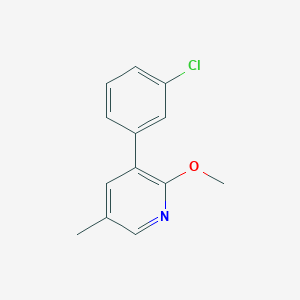
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate](/img/structure/B13056067.png)

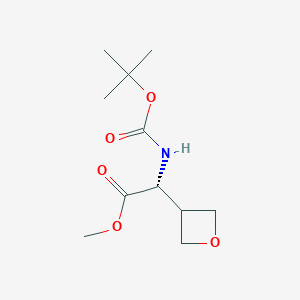
![Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B13056086.png)

![(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13056089.png)
